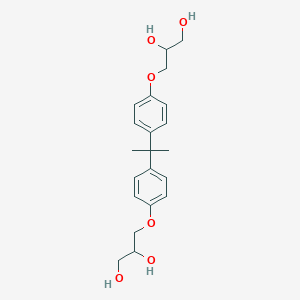

Bisphenol A bis(2,3-dihydroxypropyl) ether

Übersicht

Beschreibung

Bisphenol A bis(2,3-dihydroxypropyl) ether is a chemical compound with the molecular formula C21H28O6 and a molecular weight of 376.44 g/mol . It is commonly used as a standard for determining toxic monomers released from polymers of the inner coating of cans . This compound is also known for its significant estrogenic activity .

Vorbereitungsmethoden

Bisphenol A bis(2,3-dihydroxypropyl) ether can be synthesized through various methods. One common method involves the reaction of bisphenol A with glycerol in the presence of diethyl carbonate and potassium carbonate . The reaction is typically carried out in a single-necked round bottom flask at a temperature of 110°C . Another method involves using bisphenol A, a zinc-magnesium oxide catalyst, phosphoric acid as an auxiliary agent, and ethylene oxide as a chain extender . This method offers advantages such as reduced solvent cost, lower reaction temperature, and minimal byproduct formation .

Analyse Chemischer Reaktionen

Bisphenol A bis(2,3-dihydroxypropyl) ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include epichlorohydrin and potassium carbonate . The major products formed from these reactions are typically epoxy resins, which are used in coatings and adhesives .

Wissenschaftliche Forschungsanwendungen

Analytical Standards

BADGE.2H2O is extensively used as an analytical standard for determining toxic monomers released from polymers in food packaging and dental materials. It helps in assessing the safety and compliance of materials used in consumer products .

Biological Studies

Research has demonstrated that BADGE.2H2O exhibits estrogenic activity, influencing steroidogenesis in testicular Leydig cells. Studies indicate that it increases the expression of the Nur77 gene, which is crucial for regulating steroid hormone production . This property raises concerns about its potential endocrine-disrupting effects on human health.

Environmental Impact Assessments

BADGE.2H2O has been studied for its environmental persistence and bioaccumulation potential. Its presence in e-waste recycling environments has been noted, highlighting the need for monitoring and regulatory measures to protect human health and ecosystems .

Case Study 1: Estrogenic Activity

A study published in Environmental Health Perspectives investigated the effects of BADGE.2H2O on steroidogenesis in male mice. The results indicated a significant increase in progesterone biosynthesis correlated with elevated Nur77 expression levels, suggesting that exposure to this compound could disrupt normal hormonal functions .

Case Study 2: Food Safety

Research conducted by Sendón et al. focused on the migration levels of BADGE derivatives from food packaging materials into food simulants. The study employed high-performance liquid chromatography (HPLC) to quantify these compounds, demonstrating that regulatory limits set by European legislation were often exceeded .

Data Table: Applications Summary

Wirkmechanismus

The mechanism of action of bisphenol A bis(2,3-dihydroxypropyl) ether involves its interaction with nuclear hormone receptors, including estrogen, androgen, progesterone, thyroid, and retinoid receptors . This interaction leads to the activation of various molecular pathways, resulting in significant estrogenic activity . The compound also induces the expression of the orphan nuclear receptor Nur77 gene and increases steroidogenesis in mouse testicular Leydig cells .

Vergleich Mit ähnlichen Verbindungen

Bisphenol A bis(2,3-dihydroxypropyl) ether is similar to other bisphenol compounds such as bisphenol A diglycidyl ether, bisphenol F bis(2,3-dihydroxypropyl) ether, and bisphenol A (2,3-dihydroxypropyl) glycidyl ether . this compound is unique due to its specific molecular structure and significant estrogenic activity . Other similar compounds include bisphenol F diglycidyl ether and bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether .

Biologische Aktivität

Bisphenol A bis(2,3-dihydroxypropyl) ether (BPA-DGE) is a compound derived from bisphenol A (BPA) and is primarily utilized in various industrial applications, including epoxy resins and food packaging. This article examines the biological activity of BPA-DGE, focusing on its estrogenic effects, metabolic pathways, and potential health risks based on diverse research findings.

BPA-DGE is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 5581-32-8 |

Estrogenic Activity

Research indicates that BPA-DGE exhibits significant estrogenic activity. A study demonstrated that BPA-DGE induces the expression of the orphan nuclear receptor Nur77, which plays a critical role in regulating steroidogenesis in testicular Leydig cells. This induction leads to increased expression of steroidogenic genes such as StAR and 3 beta-HSD, ultimately enhancing progesterone biosynthesis .

Key Findings:

- Increased Nur77 Expression : BPA-DGE significantly upregulates Nur77 mRNA and protein levels.

- Steroidogenesis Disruption : The compound disrupts normal testicular steroidogenesis pathways, potentially leading to reproductive health issues.

Metabolic Pathways

BPA-DGE undergoes various metabolic transformations that can influence its biological activity. In vitro studies have shown that exposure to BPA-DGE alters metabolomic profiles associated with cell proliferation and oxidative stress in MCF-7 breast cancer cells. The altered pathways include those related to genotoxicity and cell cycle regulation .

Metabolomic Changes:

- Cell Proliferation : Significant alterations in metabolites linked to cell division.

- Oxidative Stress : Increased oxidative stress markers were observed post-exposure.

Toxicological Studies

Toxicological assessments highlight potential health risks associated with BPA-DGE exposure. For instance, a study on marine fish indicated that BPA-DGE can affect B-esterase activities, which are crucial for detoxifying environmental pollutants .

Case Studies:

- Aquatic Toxicity : Research on sea bass revealed that BPA-DGE exposure could serve as a biomarker for bisphenol pollution, with implications for aquatic ecosystems.

- Dermal Exposure Risks : A study on dermal exposure to similar compounds (BFDGE) indicated potential for inducing skin inflammation akin to psoriasis, suggesting that BPA-DGE may carry similar risks .

Stability and Decomposition

The stability of BPA-DGE in various food simulants has been investigated, revealing that it is least stable in acidic conditions (e.g., 3% acetic acid) and more stable in ethanol solutions . This stability profile is essential for understanding its behavior in food packaging applications.

Eigenschaften

IUPAC Name |

3-[4-[2-[4-(2,3-dihydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,22-25H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISVZEWKUNUGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971212 | |

| Record name | 3,3'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}di(propane-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-32-8 | |

| Record name | Bisphenol A bis(2,3-dihydroxypropyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bispropane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}di(propane-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bispropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.